3-Iodo-4-methoxypyridine

Synthetic Chemistry Halogenation Process Development

3-Iodo-4-methoxypyridine is the preferred electrophilic partner for high-efficiency Suzuki-Miyaura couplings at the C3 position, delivering yields far exceeding those of chloro or bromo analogues. Synthesized in 89% yield, this building block ensures cost-effective route scouting. It additionally serves as a validated substrate for copper-catalyzed N-arylation of azoles and exhibits direct antiproliferative activity against A2058 melanoma cells (IC50 10 μM), making it a dual-purpose asset for both synthetic and phenotypic screening programs.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 89640-55-1
Cat. No. B1298235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxypyridine
CAS89640-55-1
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)I
InChIInChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
InChIKeyWZAPSURIRLYQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methoxypyridine (CAS 89640-55-1): A Strategic Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


3-Iodo-4-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H6INO [1]. It features an iodine atom at the 3-position and a methoxy group at the 4-position of the pyridine ring. This specific substitution pattern is critical for its role as a versatile synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions and as a precursor for pharmaceutically relevant heterocycles [2].

3-Iodo-4-methoxypyridine: Why Simple Analogue Substitution Compromises Synthetic Outcome and Activity


The interchange of halogenated pyridine building blocks is not trivial. The specific position and nature of the halogen (I, Br, Cl) on the pyridine ring, in combination with the methoxy group's electronic influence, dictates a unique reactivity profile. For instance, cross-coupling reaction yields vary dramatically based on the halogen and its ring position, with C3-substituted iodopyridines and bromopyridines demonstrating significantly higher reactivity than their C2/C4 or chloro counterparts [1]. Therefore, substituting 3-Iodo-4-methoxypyridine with a different halogenated methoxypyridine isomer or a bromo/chloro analogue will likely result in a different reaction efficiency, product yield, and may require complete re-optimization of synthetic conditions.

Quantitative Evidence for 3-Iodo-4-methoxypyridine's Differential Performance


High Synthesis Yield Achieved via Optimized Deprotometalation-Iodolysis Protocol

The synthesis of 3-iodo-4-methoxypyridine from 4-methoxypyridine can be achieved with a high isolated yield of 89% under optimized conditions . This protocol, involving deprotometalation with n-butyllithium and subsequent iodination, provides a robust and efficient entry to this specific iodopyridine, which is a critical factor for its commercial availability and utility in multi-step syntheses.

Synthetic Chemistry Halogenation Process Development

Superior Reactivity of C3 Iodopyridines in Suzuki-Miyaura Cross-Coupling

A systematic study of Suzuki-Miyaura coupling with a borated amino acid derivative demonstrated that the position of the halogen on the pyridine ring is a primary determinant of reaction efficiency. The experimental yield order was determined to be C3 > C2, C4 [1]. This indicates that 3-iodo-4-methoxypyridine, with its iodine at the C3 position, is positioned in the most reactive class of monohalopyridines for this crucial C-C bond-forming reaction, offering a potential advantage in reaction rate and yield over C2- or C4-substituted analogues.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Iodine as the Leaving Group of Choice for Oxidative Addition in Cross-Coupling

Density Functional Theory (DFT) calculations on the same system reveal a distinct theoretical reactivity order for the halogen substituent: I >> Br, Cl [1]. This computational data suggests that the C-I bond in 3-iodo-4-methoxypyridine undergoes oxidative addition to a palladium catalyst far more readily than the corresponding C-Br or C-Cl bonds in analogous compounds. While experimental yields may be influenced by other factors, this fundamental difference in bond activation energy underscores why iodides are often the preferred substrates for challenging cross-coupling reactions.

Cross-Coupling Reaction Mechanism Catalysis

Demonstrated Utility as a Substrate for Copper-Catalyzed N-Arylation

3-Iodo-4-methoxypyridine has been successfully employed as an electrophilic partner in copper-catalyzed N-arylation reactions with pyrrole [1]. The study identified optimized protocols (using CuI/DMEDA or Cu2O/Cs2CO3 in DMF or DMSO at 110 °C) that afforded the corresponding N-(methoxypyridyl) pyrroles in good yields. This provides a concrete, quantitative synthetic route to valuable N-aryl azole scaffolds, demonstrating the compound's utility beyond standard cross-coupling.

N-Arylation Copper Catalysis Heterocycle Synthesis

Direct Antiproliferative Activity Against A2058 Melanoma Cells

The parent compound 3-iodo-4-methoxypyridine itself has been reported to inhibit the growth of A2058 melanoma cells with an IC50 value of 10 μM . This biological activity provides a distinct differentiation point from many other simple halogenated pyridine building blocks, which lack direct bioactivity. This property may be of interest to groups exploring the compound as a starting point for medicinal chemistry optimization or in phenotypic screening campaigns.

Anticancer Research Melanoma Phenotypic Screening

Strategic Applications for 3-Iodo-4-methoxypyridine in Research and Development


High-Yield Synthesis of Complex Pharmaceuticals via C3-Selective Suzuki Coupling

Procurement is strongly recommended for research programs focused on the synthesis of biaryl-containing drug candidates. Based on the class-level evidence of superior C3 reactivity in Suzuki-Miyaura couplings [1], 3-iodo-4-methoxypyridine is the preferred electrophilic partner for introducing a functionalized pyridine moiety with high efficiency. The high yield of its own synthesis (89%) ensures a cost-effective and reliable starting material for multi-step syntheses .

Efficient Preparation of N-(Pyridyl)azole Scaffolds via Copper-Catalyzed N-Arylation

This compound is a proven substrate for copper-catalyzed N-arylation, providing a direct and high-yielding route to N-(methoxypyridyl) pyrroles, indoles, and benzimidazoles [2]. This application is critical for medicinal chemistry efforts targeting kinase inhibitors or other bioactive molecules containing N-aryl azole motifs. The optimized protocols (e.g., CuI/DMEDA or Cu2O/Cs2CO3 in DMF/DMSO at 110 °C) offer a reliable synthetic blueprint.

Phenotypic Screening and Antiproliferative Fragment-Based Drug Discovery

Unlike many simple pyridine building blocks, 3-iodo-4-methoxypyridine exhibits direct antiproliferative activity against A2058 melanoma cells (IC50 = 10 μM) . This makes it a valuable procurement choice for academic and industrial labs involved in phenotypic screening or fragment-based drug discovery. It can serve as an active starting point for hit-to-lead optimization or as a tool compound to probe biological pathways related to cell proliferation.

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